molecular formula C21H23N3O2S B2756871 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide CAS No. 1797716-16-5

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2756871
CAS No.: 1797716-16-5
M. Wt: 381.49
InChI Key: COGIPWPGOHMKTE-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Regioselective Synthesis of 5-Aminopyrazoles : This research outlines a method for synthesizing 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives through reactions involving N-arylbenzamidrazones and activated nitriles. The structure of the obtained products was verified using a variety of spectroscopic methods, highlighting the compound's relevance in the synthesis of complex pyrazole-based structures (Aly et al., 2017).

Antimicrobial and Antioxidant Studies : Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds demonstrated significant antimicrobial and antioxidant activities. This indicates the potential of using cyclopropyl and thiophene derivatives in pharmaceutical applications (Raghavendra et al., 2016).

Antitumor Evaluation : A study on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide explored their antitumor activities. These compounds demonstrated high inhibitory effects against various human cancer cell lines, indicating their potential in cancer treatment (Shams et al., 2010).

Molecular Structure and Characterization

Molecular Structure Analysis : A study on N-3-hydroxyphenyl-4-methoxybenzamide presented detailed molecular structure analysis through crystallography and DFT calculations. It emphasized the influence of intermolecular interactions on molecular geometry, relevant to understanding the structural aspects of related benzamide derivatives (Karabulut et al., 2014).

Synthesis and Pharmacological Activities

Pharmacological Activities of Pyrazole Derivatives : Research involving the synthesis of 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives highlighted their anti-inflammatory activities. This demonstrates the potential pharmaceutical application of pyrazole derivatives in treating inflammation (Abdulla et al., 2014).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-26-17-9-7-16(8-10-17)21(25)22-11-12-24-19(15-5-6-15)14-18(23-24)20-4-3-13-27-20/h3-4,7-10,13-15H,2,5-6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGIPWPGOHMKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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